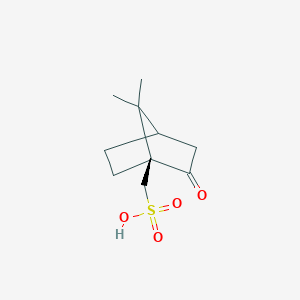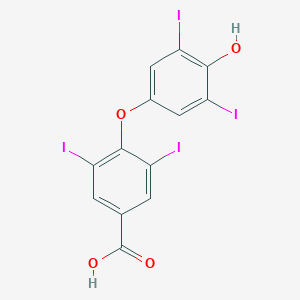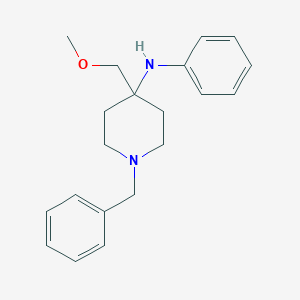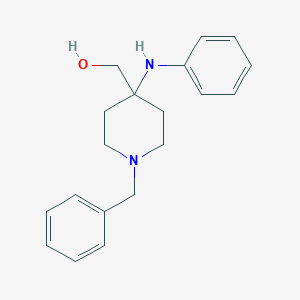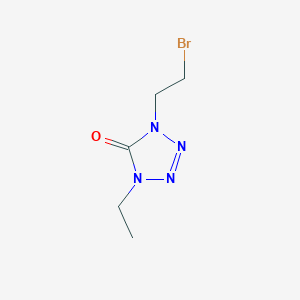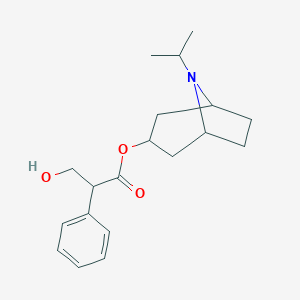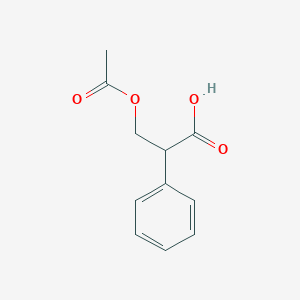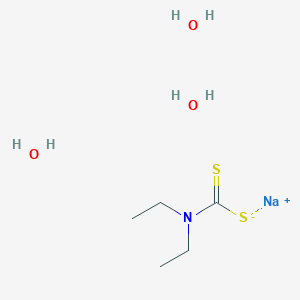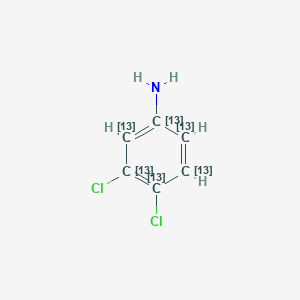
3,4-ジクロロアニリン-13C6
概要
説明
3,4-Dichloroaniline-13C6 is an isotopically labeled compound where all six carbon atoms are replaced with carbon-13 isotopes. This compound is a derivative of 3,4-Dichloroaniline, an organic compound with the formula C6H3Cl2(NH2). It is one of several isomers of dichloroaniline and is used in various scientific research applications due to its unique properties .
科学的研究の応用
3,4-Dichloroaniline-13C6 is used in a wide range of scientific research applications:
Chemistry: It serves as a reference standard in environmental analysis and priority pollutant studies.
Biology: Used in the study of biodegradation pathways and microbial metabolism.
Medicine: Acts as a precursor in the synthesis of pharmaceutical compounds, including antimalarial drugs.
Industry: Utilized in the production of dyes, agricultural chemicals, and herbicides
作用機序
Target of Action
The primary target of 3,4-Dichloroaniline-13C6 is the blood . It is a methaemoglobin producer in humans and experimental animals .
Mode of Action
3,4-Dichloroaniline-13C6, and also the 2,4- and 2,5- isomers, are methaemoglobin producers . This effect is caused by the N-hydroxylated metabolites . In vitro, N-hydroxy-3,4-dichloroaniline and 6-hydroxy-3,4-dichloroaniline were identified as methaemoglobin-producing metabolites of 3,4-dichloroaniline .
Pharmacokinetics
Given its role as a methaemoglobin producer, it can be inferred that the compound is absorbed and metabolized in the body to produce n-hydroxylated metabolites, which then interact with hemoglobin to produce methaemoglobin .
Result of Action
The main result of the action of 3,4-Dichloroaniline-13C6 is the production of methaemoglobin . Methaemoglobin is a form of hemoglobin that has been oxidized to Fe(III), rendering it unable to bind and transport oxygen effectively. This can lead to methaemoglobinemia, a condition characterized by an elevated level of methaemoglobin in the blood, which can cause symptoms such as cyanosis, headache, fatigue, shortness of breath, and in severe cases, death.
Action Environment
The action, efficacy, and stability of 3,4-Dichloroaniline-13C6 can be influenced by various environmental factors. For instance, the compound is very toxic to aquatic life with long-lasting effects . Therefore, its release to the environment should be avoided . Furthermore, the compound should be handled only outdoors or in a well-ventilated area .
生化学分析
Biochemical Properties
3,4-Dichloroaniline-13C6 interacts with various enzymes and proteins in biochemical reactions . For instance, it has been found to interact with enzymes such as dioxygenase and flavin reductase, which are involved in its degradation . The nature of these interactions involves the conversion of 3,4-Dichloroaniline-13C6 to other metabolites, which can then be further processed by the cell .
Cellular Effects
3,4-Dichloroaniline-13C6 has been observed to have significant effects on cellular processes. For example, it has been found to promote fatty liver in zebrafish larvae, indicating its potential to influence cell function . It has also been associated with an increase in oxidative stress in the liver of crucian carp . These effects suggest that 3,4-Dichloroaniline-13C6 can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 3,4-Dichloroaniline-13C6 involves its interaction with various biomolecules. It has been found to bind to enzymes such as dioxygenase and flavin reductase, leading to its degradation . This process involves changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dichloroaniline-13C6 can change over time. For instance, it has been observed that the compound’s toxicity can increase over time, indicating its potential for degradation . Long-term effects on cellular function have also been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3,4-Dichloroaniline-13C6 can vary with different dosages in animal models. For example, it has been found that low doses of the compound can induce fatty liver in zebrafish larvae . At high doses, the compound can have toxic or adverse effects .
Metabolic Pathways
3,4-Dichloroaniline-13C6 is involved in several metabolic pathways. It is metabolized by enzymes such as dioxygenase and flavin reductase, leading to its degradation . This process can affect metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions
3,4-Dichloroaniline-13C6 is typically synthesized through the catalytic hydrogenation of 3,4-dichloronitrobenzene-13C6. The reaction is carried out in the presence of a platinum catalyst under a pressure of 1.0 to 3.0 MPa and at a temperature range of 75 to 120 degrees Celsius. This method ensures a high conversion rate and selectivity for 3,4-Dichloroaniline-13C6 .
Industrial Production Methods
The industrial production of 3,4-Dichloroaniline-13C6 follows similar synthetic routes but on a larger scale. The process involves the use of high-selectivity catalytic hydrogenation techniques to ensure the purity and yield of the final product. The use of a platinum catalyst with iron oxide as an inhibitor helps in reducing dechlorination and corrosion during the reaction .
化学反応の分析
Types of Reactions
3,4-Dichloroaniline-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form catechol derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using platinum or palladium catalysts.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Catechol derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with substituted functional groups in place of chlorine atoms.
類似化合物との比較
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
3,4-Dichloroaniline-13C6 is unique due to its isotopic labeling, which makes it particularly useful in tracing studies and environmental analysis. Its high selectivity and purity also make it a preferred choice in various scientific research applications .
特性
IUPAC Name |
3,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYWXFYBZPNOFX-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514654 | |
| Record name | 3,4-Dichloro(~13~C_6_)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89059-40-5 | |
| Record name | 3,4-Dichloro(~13~C_6_)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


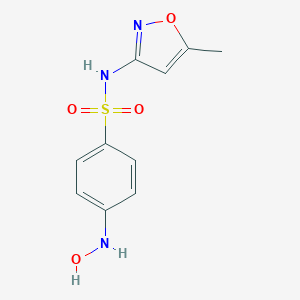
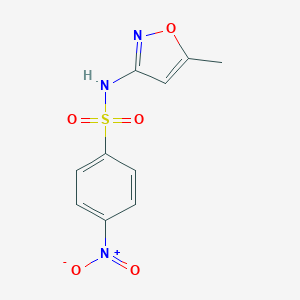
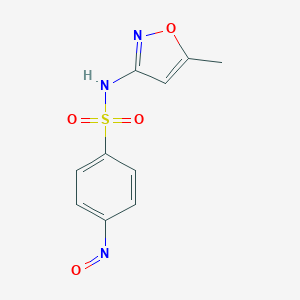
![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol](/img/structure/B28839.png)
